amine hydrochloride CAS No. 4462-16-2](/img/structure/B6611718.png)
[(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Furan-2-yl)methyl](3-methylbutyl)amine hydrochloride (FMBA-HCl) is an organic compound with a variety of applications in scientific research. It is an alkylamine derivative of furan, and its hydrochloride salt is commonly used as an intermediate in organic synthesis. FMBA-HCl has been studied extensively in recent years due to its potential applications in medicinal chemistry and biochemistry.
科学的研究の応用
[(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride has a variety of applications in scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of enzymes, receptor ligands, and drugs. It has also been used as a starting material for the synthesis of polymers and other materials for a variety of applications. Additionally, this compound has been used as a reagent for the synthesis of other organic compounds, such as chiral amines.
作用機序
The mechanism of action of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride is not fully understood. However, it is believed that the compound acts as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. Additionally, it is thought to interact with other receptors, such as the dopamine D2 receptor, and it has been suggested that it may modulate the activity of certain enzymes, such as the monoamine oxidase A enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have antidepressant and anxiolytic effects, as well as an effect on the central nervous system. Additionally, it has been suggested that it may have anti-inflammatory and analgesic effects, as well as a potential to modulate the immune system.
実験室実験の利点と制限
The use of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride in lab experiments offers a number of advantages. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not water soluble and can be difficult to handle in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
The potential applications of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride are numerous and there are many possible future directions for research. Further studies on the biochemical and physiological effects of the compound could yield new insights into its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of new materials and compounds with potential applications in medicinal chemistry and biochemistry. Additionally, further studies on the mechanism of action of this compound could lead to a better understanding of its effects on the human body. Finally, further research into the use of this compound as a reagent for the synthesis of other organic compounds could lead to the development of new materials and compounds with potential applications in a variety of fields.
合成法
The synthesis of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride can be achieved via several methods. The most commonly used method is the reaction of furan-2-aldehyde and 3-methylbutan-1-ol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of isomers, but the desired product can be isolated by column chromatography. Alternatively, the reaction of furan-2-aldehyde and 3-methylbutan-1-amine can be used to synthesize this compound, although this method is not as widely used.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)5-6-11-8-10-4-3-7-12-10;/h3-4,7,9,11H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQFDWUFZMDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


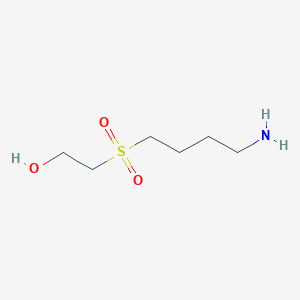
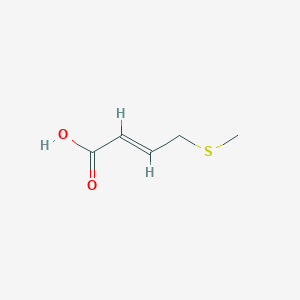
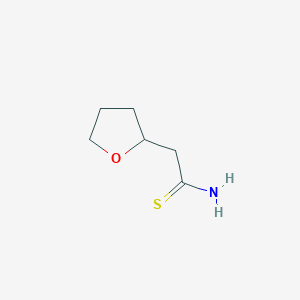
![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)


![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
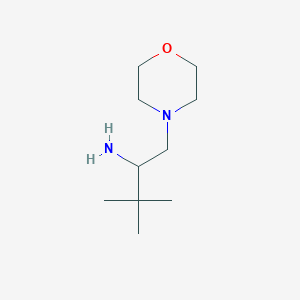
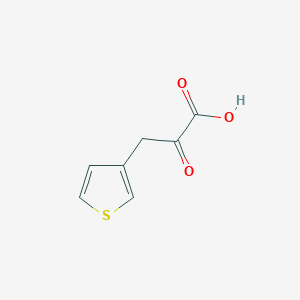
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)